molecular formula C14H19NO7 B610233 Propargyl-PEG3-NHS ester CAS No. 1428629-71-3

Propargyl-PEG3-NHS ester

Cat. No.: B610233
CAS No.: 1428629-71-3
M. Wt: 313.306
InChI Key: AFNLQDMYYPMSFL-UHFFFAOYSA-N
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Description

Propargyl-PEG3-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a heterobifunctional polyethylene glycol (PEG) derivative with a propargyl group on one end and an N-hydroxysuccinimide (NHS) ester on the other. This compound is particularly valuable for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG3-NHS ester is synthesized through a series of chemical reactions involving the modification of PEGThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in bioconjugation and pharmaceutical research .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG3-NHS ester stands out due to its dual functionality, combining the reactivity of the NHS ester with the versatility of the propargyl group. This unique combination allows for efficient and stable bioconjugation, making it a preferred choice for researchers in various fields .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c1-2-6-19-8-10-21-11-9-20-7-5-14(18)22-15-12(16)3-4-13(15)17/h1H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRPXORAOIYIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123098
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428629-71-3
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428629-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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